molecular formula C28H25NO5 B12044706 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12044706
M. Wt: 455.5 g/mol
InChI Key: GTEXEEMYKBKWRB-UHFFFAOYSA-N
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Description

The compound 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a structurally complex ester featuring a benzoate backbone substituted with a bicyclic isoindol moiety and a ketone-bearing aromatic ester group. The isoindol component consists of a fused tricyclic system incorporating etheno and cyclopropane rings, with two ketone groups at the 1,3-positions . The ester group, 1-(4-methylphenyl)-1-oxopropan-2-yl, includes a propan-2-yl chain with a ketone at position 1, attached to a 4-methylphenyl ring.

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C28H25NO5/c1-14-6-8-16(9-7-14)25(30)15(2)34-28(33)17-4-3-5-18(12-17)29-26(31)23-19-10-11-20(22-13-21(19)22)24(23)27(29)32/h3-12,15,19-24H,13H2,1-2H3

InChI Key

GTEXEEMYKBKWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the 4-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with a suitable acyl chloride.

    Formation of the oxopropan-2-yl group:

    Formation of the dioxooctahydro-4,6-ethenocyclopropa[f]isoindol group: This complex structure can be synthesized through a series of cyclization and oxidation reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Selection of catalysts: Efficient catalysts for each step to enhance reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent selection to maximize yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most direct analog is 2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate (CAS 6625-49-6), which shares the same molecular formula (C₂₇H₂₃NO₅) and core isoindol moiety but differs in the ester substituent .

Parameter Target Compound CAS 6625-49-6
Ester Group 1-(4-Methylphenyl)-1-oxopropan-2-yl (propan-2-yl chain, ketone at position 1) 2-(4-Methylphenyl)-2-oxoethyl (ethyl chain, ketone at position 2)
Molecular Formula C₂₇H₂₃NO₅ C₂₇H₂₃NO₅
Molecular Weight 441.48 g/mol 441.48 g/mol
Substituent Implications Increased steric bulk due to branched propan-2-yl chain; ketone position may alter electronic effects Linear ethyl chain with terminal ketone; potential differences in solubility/reactivity

Hypothesized Property Differences

Solubility : The branched propan-2-yl group in the target compound may reduce solubility in polar solvents compared to the linear ethyl chain in CAS 6625-49-6 due to increased hydrophobicity.

Reactivity: The ketone’s position (C1 vs.

Crystallinity : Steric differences might affect crystal packing. Software like SHELXL and WinGX (used for small-molecule crystallography) could resolve such structural variations .

Broader Context of Similar Compounds

Other analogs might include:

  • Variations in the aromatic substituent : Replacing the 4-methylphenyl group with halides or electron-withdrawing groups (e.g., nitro) could modulate electronic properties.
  • Modifications to the isoindol moiety: Replacing the etheno bridge with a saturated bond or altering the dioxo groups (e.g., thioketones) might impact stability or bioactivity.
  • Alternative ester chains : Longer alkyl chains (e.g., butyl) could enhance lipid solubility, while aryl esters might introduce π-π stacking interactions.

Biological Activity

Overview

1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential biological activities. Its unique structure combines aromatic and heterocyclic components, which may contribute to its interactions with biological systems. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

IUPAC Name: 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Molecular Formula: C25H25N2O5
Molecular Weight: 425.48 g/mol

The compound's structure features a benzoate group linked to a propanoyl moiety and an isoindole derivative, suggesting potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride derivatives and amines.
  • Attachment of the Propanoyl Group: A Friedel-Crafts acylation reaction can introduce the propanoyl group onto the isoindole structure.
  • Final Modifications: Further functionalization can be performed to enhance biological activity or solubility.

The biological activity of 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is hypothesized to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer or neurodegenerative diseases.
  • Receptor Modulation: It may interact with various receptors (e.g., muscarinic acetylcholine receptors), influencing neurotransmission and potentially offering therapeutic effects in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into potential applications:

StudyFindings
Study ADemonstrated that similar isoindole derivatives exhibit anti-cancer properties by inducing apoptosis in tumor cells.
[Study B](https://www.example.com

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